molecular formula C16H29N5O3 B7898428 L-azidoasparagine DCHA salt

L-azidoasparagine DCHA salt

Cat. No.: B7898428
M. Wt: 339.43 g/mol
InChI Key: HTZKDQQOCCJBLO-WNQIDUERSA-N
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Description

L-azidoasparagine DCHA salt, also known as dicyclohexylammonium (S)-4-amino-2-azido-4-oxobutanoate, is a chemical compound with the molecular formula C16H29N5O3 and a molecular weight of 339.44 g/mol . This compound is a derivative of L-asparagine, where the amino group is replaced by an azido group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-azidoasparagine DCHA salt can be synthesized from L-asparagine through a series of chemical reactions. The typical synthetic route involves the conversion of L-asparagine to its corresponding azide derivative. This process generally includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key factors include:

Chemical Reactions Analysis

Types of Reactions

L-azidoasparagine DCHA salt undergoes various chemical reactions, including:

Common Reagents and Conditions

    Sodium azide (NaN3): Used for azidation reactions.

    Hydrogen gas (H2) and catalysts: Used for reduction reactions.

    Copper(I) catalysts: Used for cycloaddition reactions.

Major Products Formed

Scientific Research Applications

L-azidoasparagine DCHA salt has several scientific research applications, including:

Mechanism of Action

The mechanism of action of L-azidoasparagine DCHA salt involves its ability to undergo various chemical transformations due to the presence of the azido group. The azido group is highly reactive and can participate in a range of chemical reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications for which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    L-asparagine: The parent compound from which L-azidoasparagine is derived.

    L-azidoalanine: Another azido derivative of an amino acid.

    L-azidoglycine: An azido derivative of glycine.

Uniqueness

L-azidoasparagine DCHA salt is unique due to the presence of both the azido group and the dicyclohexylammonium salt. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .

Properties

IUPAC Name

(2S)-4-amino-2-azido-4-oxobutanoic acid;N-cyclohexylcyclohexanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C4H6N4O3/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;5-3(9)1-2(4(10)11)7-8-6/h11-13H,1-10H2;2H,1H2,(H2,5,9)(H,10,11)/t;2-/m.0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTZKDQQOCCJBLO-WNQIDUERSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2CCCCC2.C(C(C(=O)O)N=[N+]=[N-])C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC2CCCCC2.C([C@@H](C(=O)O)N=[N+]=[N-])C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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